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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for measuring changes in nicotinamide

adenine dinucleotide (NAD+) levels following treatment with a CD38 inhibitor. The protocols

detailed below are essential for researchers investigating the efficacy of CD38 inhibitors and

their impact on NAD+ metabolism.

CD38 is a multifunctional enzyme that acts as the primary NADase in mammalian cells, playing

a crucial role in regulating cellular NAD+ levels.[1][2] It degrades NAD+ to produce cyclic ADP-

ribose (cADPR), ADP-ribose, and nicotinamide.[3] With age and in certain pathological

conditions, the expression and activity of CD38 increase, leading to a decline in NAD+ levels

and subsequent mitochondrial dysfunction.[2][4][5] Inhibition of CD38 has emerged as a

promising therapeutic strategy to counteract age-related NAD+ decline and associated

metabolic dysfunction.[4][6][7][8] Potent and specific CD38 inhibitors have been shown to

reverse this decline, thereby improving physiological and metabolic parameters.[6]

Accurate measurement of NAD+ levels is critical to assess the effectiveness of these inhibitors.

This document outlines two primary methodologies for NAD+ quantification: the enzymatic

cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS).
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The following tables summarize quantitative data on the effects of CD38 inhibition on NAD+

levels and the typical NAD+ concentrations found in various tissues.

Table 1: Effect of CD38 Status on NAD+ Levels in Mouse Tissues

Tissue
Wild-Type (nmol
NAD+/mg protein)

CD38 Knockout
(nmol NAD+/mg
protein)

Fold Increase

Brain 0.59 ± 0.06 5.56 ± 0.69 ~9.4

Liver ~0.6 ~6.0 ~10

Lung ~0.4 ~4.0 ~10

Heart ~0.5 ~5.0 ~10

Testis ~0.3 ~3.0 ~10

Small Intestine ~0.4 ~4.0 ~10

Spleen ~0.2 ~4.0 ~20

Data compiled from studies on wild-type versus CD38 deficient mice, demonstrating the

significant role of CD38 in regulating basal NAD+ levels.[9][10]

Table 2: Impact of a CD38 Inhibitor (78c) on NAD+ Levels in Aged Mice

Tissue
Vehicle Control (Relative
NAD+ Level)

78c Treatment (Relative
NAD+ Level)

Liver 1.0 ~1.5

White Adipose Tissue 1.0 ~1.8

Skeletal Muscle 1.0 ~1.6

This table illustrates the in vivo efficacy of a specific CD38 inhibitor, 78c, in elevating NAD+

levels in various tissues of aged mice.[4][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/7053067_Regulation_of_intracellular_levels_of_NAD_A_novel_role_for_CD38
https://www.researchgate.net/figure/Measurement-of-NAD-levels-in-wild-type-WT-and-CD38-knockout-mice-KO-brain-extracts_fig2_7053067
https://renuebyscience.com.au/en-us/blogs/scientific-evidence-library/inhibition-of-cd38-increases-nad-levels-and-extends-lifespan-in-mice
https://pmc.ncbi.nlm.nih.gov/articles/PMC5935140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the CD38 signaling pathway and the general workflows for the

experimental protocols.

NAD+ Precursors
(NMN, NR) NAD+

Synthesis

CD38 Inhibitor
(e.g., 78c, Apigenin) CD38

Inhibits

cADPR + ADPR
Degradation

Substrate

SIRT1Activates

PARPs
Activates

Mitochondrial
Function

Improved
Metabolic Health

Click to download full resolution via product page

Caption: CD38 signaling pathway and the effect of its inhibition.
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Caption: General workflow for measuring NAD+ levels.
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Experimental Protocols
Two widely used methods for NAD+ quantification are presented below. The choice of method

depends on the required sensitivity, throughput, and available equipment.

Protocol 1: Enzymatic Cycling Assay for NAD+
Quantification
This method is based on an enzymatic cycling reaction that leads to the generation of a colored

or fluorescent product, proportional to the amount of NAD+ in the sample.[11][12][13]

Commercially available kits provide a convenient and sensitive way to measure NAD+ and

NADH.[12][13][14]

Materials:

Cultured cells or tissue homogenates

CD38 inhibitor of interest

Phosphate-buffered saline (PBS), ice-cold

NAD+/NADH Assay Kit (Colorimetric or Fluorometric) (e.g., from Cell Biolabs, MBL

International)[12][13][14]

Acid and base for extraction (e.g., HCl and NaOH or specific extraction buffers from the kit)

[11][12]

Microplate reader (for absorbance or fluorescence)

Procedure:

Cell Culture and Treatment:

Plate cells at a desired density and allow them to adhere overnight.

Treat cells with the CD38 inhibitor at various concentrations and for different time points.

Include a vehicle-treated control group.
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Sample Preparation and NAD+ Extraction:

For Adherent Cells: Aspirate the culture medium and wash the cells with ice-cold PBS.

Add the appropriate volume of acidic extraction buffer to lyse the cells and extract NAD+.

[15]

For Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and

resuspend in the acidic extraction buffer.

For Tissues: Homogenize the tissue sample in an appropriate extraction buffer on ice.[11]

Incubate the samples as recommended by the kit protocol (e.g., 80°C for 60 minutes for

acid extraction) to degrade NADH while preserving NAD+.[12]

Centrifuge the lysate to pellet cellular debris.

Carefully transfer the supernatant containing NAD+ to a new tube.

Neutralize the acidic extract with the neutralization buffer provided in the kit to bring the pH

to a range of 6.0-8.0.[12][15]

NAD+ Quantification:

Prepare a standard curve using the NAD+ standard provided in the kit.

Add 50 µL of the extracted samples and standards to the wells of a 96-well plate.

Prepare the NAD Cycling Master Mix according to the kit's instructions.

Add 50 µL of the Master Mix to each well.

Incubate the plate at room temperature for 1-4 hours, protected from light.[12][15]

Measure the absorbance or fluorescence using a microplate reader at the specified

wavelength.[12][13]

Data Analysis:
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Calculate the NAD+ concentration in the samples using the standard curve.

Normalize the NAD+ concentration to the protein content of the cell or tissue lysate, which

can be determined using a standard protein assay (e.g., BCA or Bradford).[11] The final

result is often expressed as nmol NAD+/mg protein.[11]

Protocol 2: Liquid Chromatography-Mass Spectrometry
(LC-MS) for NAD+ Quantification
LC-MS offers high specificity and sensitivity for the quantification of NAD+ and other related

metabolites.[16][17][18] This method is particularly useful for validating results from enzymatic

assays and for metabolomic studies.

Materials:

Cultured cells or tissue homogenates

CD38 inhibitor of interest

PBS, ice-cold

Extraction solvent (e.g., 80% methanol, ice-cold)[15]

Internal standard (e.g., stable isotope-labeled NAD+)[19]

LC-MS system (e.g., HPLC coupled to a triple quadrupole mass spectrometer)[18][20]

Procedure:

Cell Culture and Treatment:

Follow the same procedure as in Protocol 1 for cell culture and treatment.

Sample Preparation and NAD+ Extraction:

Wash cells with ice-cold PBS.

Add ice-cold extraction solvent (e.g., 80% methanol) to the cell pellet.[15]
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If using an internal standard for absolute quantification, spike it into the extraction solvent.

[19]

Vortex vigorously and incubate on ice to precipitate proteins.

Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[15]

Transfer the supernatant to a new tube for LC-MS analysis.

LC-MS/MS Analysis:

Set up the HPLC with a suitable column (e.g., C18) and mobile phases.[18]

Develop a gradient elution program to separate NAD+ from other metabolites.[18]

Configure the mass spectrometer for positive ion mode and set up selected reaction

monitoring (SRM) for NAD+ and the internal standard. Common transitions for NAD+ are

m/z 664.0 > 136.1.[20]

Inject the extracted samples and a series of NAD+ standards to generate a standard

curve.

Data Analysis:

Integrate the peak areas for NAD+ and the internal standard.

Calculate the concentration of NAD+ in the samples using the standard curve.

Normalize the NAD+ levels to the protein concentration or cell number.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Measuring NAD+ Levels After CD38 Inhibitor
Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15605577#measuring-changes-in-nad-levels-after-
cd38-inhibitor-3-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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